molecular formula C15H14N4O5S B2513486 4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 946362-75-0

4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2513486
CAS No.: 946362-75-0
M. Wt: 362.36
InChI Key: CEFWKNKAEZMLHR-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H14N4O5S and its molecular weight is 362.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

Compounds bearing the 1,3,4-oxadiazole moiety, similar to the target chemical, are synthesized for their significant biological activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives showing moderate to potent antibacterial activity (Khalid et al., 2016). This highlights the compound's potential in contributing to the development of new antibacterial agents.

Anticancer Properties

The structural motif present in the target compound has been explored for anticancer properties. Ravinaik et al. (2021) designed and synthesized derivatives showing moderate to excellent anticancer activity against various cancer cell lines, showcasing the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Material Science Applications

Compounds containing the 1,3,4-oxadiazole unit have been used in the synthesis of new materials. Sava et al. (2003) developed aromatic polyamides with excellent thermal stability and potential for casting into thin films, indicating the utility of these compounds in creating new materials with desirable properties (Sava et al., 2003).

Enzyme Inhibition for Therapeutic Applications

Isoxazole-containing sulfonamides, structurally related to the compound of interest, have been evaluated for their inhibitory properties against carbonic anhydrase, an enzyme involved in various physiological processes. Such studies reveal the compound's potential in developing new therapeutic agents (Altug et al., 2017).

Novelty in Drug Discovery

The search for new pharmacological agents often leads to the exploration of unique chemical scaffolds. The target compound's structural features make it a candidate for the synthesis of novel drug-like molecules with potential biological activities, as evidenced by the work on platelet aggregation inhibitors (Chern et al., 2005).

Mechanism of Action

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c1-9(2)25(21,22)11-5-3-10(4-6-11)13(20)17-15-19-18-14(23-15)12-7-8-16-24-12/h3-9H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFWKNKAEZMLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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